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Compound of Interest

Compound Name: Jaikal

Cat. No.: B12774315

These comprehensive guidelines are designed for researchers, scientists, and professionals in
drug development, providing detailed protocols for the collection, storage, and analysis of
jackal DNA from various biological sources. Adherence to these protocols is crucial for
obtaining high-quality DNA suitable for a range of downstream applications, including
population genetics, disease surveillance, and forensic analysis.

DNA Sample Collection

The quality of downstream genetic analysis is fundamentally dependent on the integrity of the
collected samples. It is imperative to employ sterile techniques at all stages to prevent cross-
contamination between individuals and with foreign DNA, including human DNA.[1] Each
sample must be meticulously labeled with a unique identifier, collection date, location, and the
type of sample.[2]

Non-Invasive Sampling

Non-invasive methods are often preferred for wildlife studies as they do not require the capture
or handling of the animals.[3]

Scat is a valuable source of DNA from the epithelial cells of the digestive tract.[1] For optimal
results, fresh scat is preferred.

Protocol:

o Wear sterile gloves.[1]
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» Collect a sample from the surface of the scat, as this layer is richest in the target DNA.[1] A
sterile swab can be used to rub the surface, or a small portion of the outer layer can be
collected using a sterile spatula or forceps.[3][4]

o For swabbing, lightly moisten a sterile cotton or Dacron swab with sterile water or saline if
the scat is dry.[5]

» Place the collected sample or swab into a sterile collection tube.
o Preserve the sample immediately as described in the storage and transport section.

Hair follicles are an excellent source of high-quality DNA.[6] Hair can be collected from resting
sites, burrows, or using non-invasive hair snares.

Protocol:

» Collect hairs that have been naturally shed and contain visible roots (follicles).[2] Pulled, not
cut, hairs are necessary to ensure the presence of root cells.[2]

» Aim for a tuft of approximately 20-50 hairs.[2]
» Use sterile forceps to handle the hair samples to avoid contamination.

e Place the hair sample in a clean, dry paper envelope or a sterile tube.[7] Avoid plastic bags
as they can trap moisture and promote microbial growth, which can degrade DNA.[7]

Invasive Sampling

Invasive sampling is typically conducted on deceased animals or under veterinary supervision
for live animals.

Blood is a rich source of DNA.
Protocol:
e Collect blood using a sterile syringe and needle.

e For preservation, either:
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o Apply a few drops of fresh blood onto an FTA card and allow it to air dry completely.[8][9]

o Collect the blood in a tube containing an anticoagulant (e.g., EDTA) and freeze as soon as
possible.[10]

o Alternatively, a small amount of blood can be absorbed onto a sterile cotton swab and air-
dried.[7]

Tissue samples, such as muscle, skin, or ear punches, provide high yields of quality DNA.
Protocol:

» Using a sterile scalpel and forceps, collect a small piece of tissue (approximately 1 cm3).[1]

[2]
e Place the tissue sample in a sterile tube.

» Preserve the sample immediately, either by freezing or in a suitable buffer (e.g., 95% ethanol
or a lysis buffer).[11] If using a desiccant like silica beads, ensure the tissue can move freely
in the tube to facilitate drying.[2]

Sample Storage and Transport

Proper storage and transport are critical to prevent DNA degradation.[10]

Transport
Sample Type Short-Term Storage Long-Term Storage .
Conditions
Scat 4°C (up to 24 hours) -20°C or -80°C On ice or frozen
, Room temperature, Room temperature,
Hair In paper envelopes

dry

dry

Blood (FTA Card)

Room temperature,

dry

Room temperature,
dry

In a sealed bag with

desiccant

Blood (Liquid)

4°C (up to 48 hours)

-20°C or -80°C

On ice or frozen

Tissue

4°C (up to 24 hours)

-20°C or -80°C

On ice, frozen, or in

ethanol
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Note: Wet samples should be frozen whenever possible.[1] Dry samples should be stored in a
cool, dry place.[1][10] Avoid repeated freeze-thaw cycles as this can degrade DNA.[2] For long-
distance shipping, freeze-drying samples can be an effective preservation method.[11]

DNA EXxtraction

Commercial kits are widely used for DNA extraction from wildlife samples due to their reliability
and ability to handle PCR inhibitors often found in samples like scat. The Qiagen DNeasy
Blood & Tissue Kit is a commonly used and effective option.[12]

DNA Extraction from Scat (using a spin-column Kit)

Protocol:
» Weigh out approximately 200mg of the scat sample.

e Add 1.4 ml of Buffer ASL (from the kit) to a 2 ml microcentrifuge tube. Add the scat sample to
the buffer.

e Vortex continuously for 1 minute or until the sample is thoroughly homogenized.

e Incubate the sample at 70°C for 5 minutes.

» Vortex for 15 seconds and centrifuge at full speed for 1 minute to pellet the solid particles.
e Pipette 1.2 ml of the supernatant into a new 2 ml microcentrifuge tube.

e Add one InhibitEx tablet and vortex immediately and continuously for 1 minute.

o Centrifuge at full speed for 3 minutes.

o Transfer the entire supernatant to a new 1.5 ml microcentrifuge tube.

e Add 200 pl of Buffer AL and 15 pl of proteinase K. Vortex for 15 seconds.

 Incubate at 70°C for 10 minutes.

e Add 200 pl of 100% ethanol and vortex.
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Carefully apply the lysate to the DNeasy Mini spin column placed in a 2 ml collection tube.
Centrifuge at 26000 x g for 1 minute. Discard the flow-through.

Add 500 pl of Buffer AWL1 to the spin column and centrifuge for 1 minute at >6000 x g.
Discard the flow-through.

Add 500 pl of Buffer AW2 to the spin column and centrifuge for 3 minutes at full speed to dry
the membrane.

Place the spin column in a clean 1.5 ml microcentrifuge tube.

Add 200 pl of Buffer AE to the center of the membrane. Incubate for 1 minute at room
temperature.

Centrifuge for 1 minute at 26000 x g to elute the DNA.

DNA Extraction from Hair, Blood, and Tissue (using a
spin-column Kkit)

Protocol:

Place the sample (10-20 hairs with follicles, up to 25 mg of tissue, or a punch from an FTA
card/200 pl of liquid blood) in a 1.5 ml microcentrifuge tube.

Add 180 pl of Buffer ATL and 20 pl of proteinase K.

Mix by vortexing and incubate at 56°C until the sample is completely lysed (this can take 1-3
hours or overnight for tissue).

Vortex for 15 seconds.
Add 200 pl of Buffer AL and mix thoroughly by vortexing.
Add 200 pl of 100% ethanol and mix again by vortexing.

Follow steps 13-19 from the scat extraction protocol.
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DNA Analysis
DNA Quantification and Quality Assessment

After extraction, it is important to determine the concentration and purity of the DNA. This can
be done using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

Parameter Method Acceptable Range Interpretation
) Spectrophotometry/Fl ] Indicates the vyield of
Concentration Varies by sample type
uorometry DNA.
_ Indicates purity from
A260/A280 Ratio Spectrophotometry 1.8-2.0 ) o
protein contamination.
Indicates purity from
A260/A230 Ratio Spectrophotometry >15 salt and organic

solvent contamination.

PCR Amplification and Genotyping

Polymerase Chain Reaction (PCR) is used to amplify specific regions of the DNA for further
analysis.

A common method for species confirmation is the amplification and sequencing of a region of
the mitochondrial DNA, such as the cytochrome b gene or the control region.

Microsatellite markers are highly variable DNA regions used for individual identification,
parentage analysis, and population structure studies. A panel of 10-15 polymorphic
microsatellite markers is typically used.

General PCR Protocol:

» Prepare a PCR master mix containing DNA polymerase, dNTPs, forward and reverse
primers, and PCR buffer.

» Add the template DNA to individual PCR tubes containing the master mix.
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* Run the PCR in a thermal cycler with the appropriate cycling conditions (annealing

temperature will be primer-specific).

 Visualize the PCR products using gel electrophoresis. For genotyping, fluorescently labeled
primers are used, and the products are analyzed on a capillary sequencer.

To ensure the reliability of genotypes from non-invasive samples, which may have low DNA
quality, it is recommended to perform each PCR in duplicate or triplicate.[13]

Visualized Workflows

Sample Collection

DNA Quantification
& Quality Control

Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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